molecular formula C20H23N3O5S B1209963 N-butyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-furancarboxamide

N-butyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-furancarboxamide

Cat. No. B1209963
M. Wt: 417.5 g/mol
InChI Key: OFVLNBHHTWJVHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-butyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-furancarboxamide is a member of methoxybenzenes.

Scientific Research Applications

Heterocyclic Compound Synthesis The compound's thiadiazole core is structurally similar to those used in synthesizing novel heterocyclic compounds like N-(benzo[d]thiazol-2-yl)-2-(3-(furan-2-yl)-[1,2,4] triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzamide derivatives. These have been synthesized for their antibacterial and antifungal properties, signifying the role of thiadiazole derivatives in developing new pharmaceuticals (Patel et al., 2015).

Biological Applications

Anticancer Activity Some derivatives of thiadiazole, which share structural similarity with N-butyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-furancarboxamide, have been tested for anticancer properties. For example, compounds with a thiadiazole scaffold and benzamide groups have shown promising results against various human cancer cell lines, indicating the potential of such structures in cancer treatment (Tiwari et al., 2017).

properties

Molecular Formula

C20H23N3O5S

Molecular Weight

417.5 g/mol

IUPAC Name

N-butyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide

InChI

InChI=1S/C20H23N3O5S/c1-5-6-9-23(19(24)14-8-7-10-28-14)20-22-21-18(29-20)13-11-15(25-2)17(27-4)16(12-13)26-3/h7-8,10-12H,5-6,9H2,1-4H3

InChI Key

OFVLNBHHTWJVHV-UHFFFAOYSA-N

SMILES

CCCCN(C1=NN=C(S1)C2=CC(=C(C(=C2)OC)OC)OC)C(=O)C3=CC=CO3

Canonical SMILES

CCCCN(C1=NN=C(S1)C2=CC(=C(C(=C2)OC)OC)OC)C(=O)C3=CC=CO3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-butyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-furancarboxamide
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N-butyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-furancarboxamide
Reactant of Route 3
N-butyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-furancarboxamide
Reactant of Route 4
N-butyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-furancarboxamide
Reactant of Route 5
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N-butyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-furancarboxamide
Reactant of Route 6
Reactant of Route 6
N-butyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-furancarboxamide

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